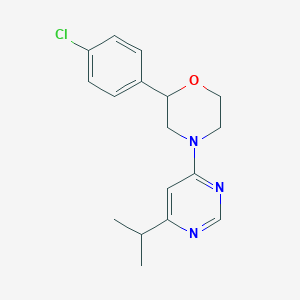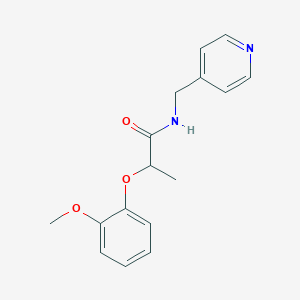
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine, also known as CPIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIM belongs to the class of morpholine-based compounds and has a molecular formula of C19H23ClN4O.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have potential as an antipsychotic and antidepressant drug due to its ability to modulate dopamine and serotonin receptors in the brain.
In biochemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have antioxidant activity, which may have potential in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
In neuroscience, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its potential as a tool for studying the function of various ion channels and receptors in the brain. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is still not fully understood, but it is thought to involve the modulation of various receptors and ion channels in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of dopamine and serotonin receptors in the brain, which may contribute to its potential as an antipsychotic and antidepressant drug. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, which may contribute to its potential as a treatment for cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its potential as a tool for studying the function of various ion channels and receptors in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory. However, one limitation of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its relatively low yield and purity, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine. One direction is to further explore its potential as an antitumor drug and to investigate its mechanism of action in cancer cells. Another direction is to investigate its potential as a treatment for cognitive disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine and its potential as a tool for studying the function of various ion channels and receptors in the body.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine involves the reaction between 4-chloroaniline and 6-isopropyl-4-morpholinopyrimidine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is obtained by purification through chromatography. The yield of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is typically around 50-60%, and the purity can be increased through further purification methods such as recrystallization.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(6-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12(2)15-9-17(20-11-19-15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHWVIVKRXARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)